Ethyl 6'-[(2-butoxy-2-oxoethyl)sulfanyl]-5'-cyano-2'-phenyl-1',4'-dihydro-3,4'-bipyridine-3'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6’-[(2-butoxy-2-oxoethyl)sulfanyl]-5’-cyano-2’-phenyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a bipyridine core, which is often associated with coordination chemistry and catalysis. The presence of multiple functional groups, including a cyano group, a carboxylate ester, and a sulfanyl group, makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6’-[(2-butoxy-2-oxoethyl)sulfanyl]-5’-cyano-2’-phenyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate typically involves multi-step organic synthesis. One common approach is to start with the bipyridine core and introduce the various functional groups through a series of reactions. Key steps may include:
Nitration and Reduction: Introducing the cyano group through nitration followed by reduction.
Esterification: Forming the carboxylate ester group via esterification reactions.
Thioether Formation: Adding the sulfanyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using continuous flow reactors for certain steps, employing catalysts to increase reaction efficiency, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6’-[(2-butoxy-2-oxoethyl)sulfanyl]-5’-cyano-2’-phenyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Corresponding amides or esters.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 6’-[(2-butoxy-2-oxoethyl)sulfanyl]-5’-cyano-2’-phenyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate depends on its application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(2-butoxy)-2-oxoethyl]sulfanyl-2,2-difluoroacetate
- Ethyl 3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2-{[(tert-butoxy)carbonyl]amino}propanoate
Uniqueness
Ethyl 6’-[(2-butoxy-2-oxoethyl)sulfanyl]-5’-cyano-2’-phenyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate is unique due to its bipyridine core, which is not commonly found in similar compounds. This core structure provides distinct coordination properties and potential for diverse applications in catalysis and material science.
Properties
Molecular Formula |
C26H27N3O4S |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
ethyl 6-(2-butoxy-2-oxoethyl)sulfanyl-5-cyano-2-phenyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C26H27N3O4S/c1-3-5-14-33-21(30)17-34-25-20(15-27)22(19-12-9-13-28-16-19)23(26(31)32-4-2)24(29-25)18-10-7-6-8-11-18/h6-13,16,22,29H,3-5,14,17H2,1-2H3 |
InChI Key |
OTQKBKNWPVMJLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CSC1=C(C(C(=C(N1)C2=CC=CC=C2)C(=O)OCC)C3=CN=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.